molecular formula C13H13N3O B1489044 (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 1410511-07-7

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No.: B1489044
CAS No.: 1410511-07-7
M. Wt: 227.26 g/mol
InChI Key: JLUXMZNCJZFPSK-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone ( 1410511-07-7) is a chemical compound with a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol . This hybrid scaffold is of significant interest in medicinal chemistry and drug discovery, combining a 3-aminoazetidine moiety with an isoquinoline group. The azetidine ring is a valuable saturated heterocycle frequently exploited in lead optimization to improve the potency and physicochemical properties of drug candidates . The structural architecture of this compound, featuring a methanone linker connecting two nitrogen-containing heterocycles, makes it a versatile intermediate or core structure for the design and synthesis of novel bioactive molecules. Its isoquinoline component is a privileged structure in pharmacology, found in compounds targeting a range of enzymes and receptors . Researchers can utilize this building block in developing potential inhibitors for various therapeutic targets, such as serine hydrolases or kinases . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-isoquinolin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-7-16(8-10)13(17)12-11-4-2-1-3-9(11)5-6-15-12/h1-6,10H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUXMZNCJZFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

This compound features an azetidine ring substituted with an amino group and an isoquinoline moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of naphthyridine, which share structural similarities with our compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, indicating their potential as effective antibacterial agents .

Compound NameActivity AgainstIC50 (µg/mL)
7-(3-Aminoazetidin-1-yl)-1-cyclopropyl...S. aureus4.5
7-(3-Aminoazetidin-1-yl)-1-cyclopropyl...E. coli5.2

These findings suggest that the azetidine and isoquinoline components may synergistically enhance the compound's antibacterial properties.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown its effectiveness against various cancer cell lines.

Case Study: Cytotoxic Effects

Research involving human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines revealed that certain derivatives exhibited cytotoxic effects with IC50 values indicating moderate efficacy .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results suggest that modifications to the azetidine structure can lead to enhanced anticancer activity.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary investigations suggest that the compound may act through inhibition of specific enzymes or receptors involved in bacterial growth and cancer proliferation.

Potential Targets

  • DNA Gyrase : Inhibition can prevent bacterial replication.
  • Cell Cycle Regulators : Interference with cancer cell cycle progression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Rings Melting Point (°C) Stability/Decomposition Key Spectral Data (NMR, IR) Reference
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone C₁₇H₁₅N₃O 3-Aminoazetidine + Isoquinoline Not reported Not reported Not available in evidence
Isoquinolin-1-yl(phenyl)methanone (6r) C₁₆H₁₁NO Phenyl + Isoquinoline 74–75 Stable (crystalline) ¹H/¹³C NMR, IR (C=O ~1680 cm⁻¹)
(5-Amino-3-(isoquinolin-1-yl)-1H-1,2,4-triazol-1-yl)(phenyl)methanone (41a) C₂₂H₁₆N₅O Triazole + Isoquinoline + Phenyl Not reported Purity: 96.7% (HPLC) HRMS: 366.1321 [M+H]⁺; IR: 1686 cm⁻¹
Di(1H-tetrazol-5-yl)methanone oxime C₃H₄N₈O Tetrazole + Oxime Decomposes at 288.7 Thermally unstable Stabilized by H-bonds
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride C₇H₁₂N₂O·HCl Cyclopropyl + Azetidine Not reported Salt form enhances solubility Similarity score: 0.90 to target

Aryl-Substituted Methanones

Compounds like Isoquinolin-1-yl(phenyl)methanone (6r) and p-tolyl analogs (3f) share the isoquinoline-ketone core but replace the azetidine group with aromatic substituents. The phenyl group in 6r reduces polarity, reflected in its lower melting point (74–75°C) compared to bulkier analogs (e.g., 6s: 180–181°C). IR spectra confirm the ketone functionality (~1680 cm⁻¹), while ¹H NMR shows distinct aromatic proton environments .

Heterocyclic Modifications

The triazole-containing compound 41a introduces a 1,2,4-triazole ring, adding hydrogen-bonding sites (NH at 3464 cm⁻¹ in IR) and increasing molecular weight (C₂₂H₁₆N₅O). Its HRMS (366.1321 [M+H]⁺) and HPLC purity (96.7%) highlight analytical consistency, though biological activity data are absent . In contrast, tetrazole-based methanones exhibit thermal instability (decomposition at 247–288°C), attributed to weaker H-bond networks compared to azetidine-containing systems .

Azetidine Derivatives

The cyclopropyl analog (CID 1956325-48-6) demonstrates how substituent bulk affects properties. The similarity score (0.90) underscores structural parallels, but the cyclopropyl group may reduce steric hindrance compared to isoquinoline .

Stability and Reactivity

  • Thermal Stability: Tetrazole derivatives decompose at high temperatures (>247°C), whereas aryl-substituted methanones (e.g., 6r, 6s) remain stable up to 180°C, suggesting azetidine-containing compounds may exhibit intermediate stability .
  • Hydrogen Bonding: The 3-aminoazetidine group in the target compound likely enhances solubility and binding affinity compared to non-amino analogs (e.g., 6r). Triazole and tetrazole derivatives rely on N–H groups for H-bonding, which may limit stability under acidic conditions .

Preparation Methods

Preparation of 3-Aminoazetidine Derivatives

According to patent WO2000063168A1, a novel process for preparing 3-amino-azetidine derivatives is described, which serves as a foundation for synthesizing compounds like this compound. The key features of this process include:

  • Starting from azetidine precursors, functionalization at the 3-position to introduce the amino group.
  • Use of mesylate intermediates or other leaving groups to facilitate nucleophilic substitution reactions.
  • Control of stereochemistry and purity through selective reaction conditions.

This process is designed to produce substantially pure 3-aminoazetidine intermediates suitable for further coupling reactions.

Coupling with Isoquinoline-1-carbonyl Moiety

The coupling step involves acylation of the azetidine nitrogen with an isoquinoline-1-carbonyl chloride or equivalent activated carbonyl compound. General conditions include:

  • Use of a base such as triethylamine or pyridine to scavenge released HCl.
  • Solvents like dichloromethane or tetrahydrofuran to dissolve reactants.
  • Controlled temperature to avoid side reactions and degradation.

The reaction yields this compound after purification by standard chromatographic techniques or crystallization.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Azetidine derivative + Amination reagent Nucleophilic substitution, mesylate intermediate, controlled temp 3-Aminoazetidine intermediate
2 3-Aminoazetidine + Isoquinoline-1-carbonyl chloride Base (e.g., triethylamine), solvent (DCM), room temp to reflux This compound

Purification and Characterization

The final compound is purified to achieve at least 90-95% purity, essential for biological testing and further applications. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy for functional group identification.
  • Chromatographic purity assessment (HPLC or TLC).

Research Findings and Notes

  • The azetidine ring system is sensitive to reaction conditions; mild and selective methods are preferred to maintain ring integrity.
  • The amino substituent at the 3-position provides a reactive site for further derivatization or conjugation.
  • Isoquinoline moiety introduction via acylation is a well-established method to link heterocycles through a stable amide bond.
  • The described synthetic route allows for combinatorial chemistry applications, enabling the generation of compound libraries based on this scaffold.
  • The patent literature emphasizes the importance of purity and the presence of reactive functional groups to facilitate further synthetic transformations.

Summary Table of Preparation Methods

Aspect Description References
Starting Material Azetidine derivatives, isoquinoline-1-carbonyl chloride
Key Intermediate 3-Aminoazetidine prepared via nucleophilic substitution
Coupling Reaction Acylation of azetidine nitrogen with isoquinoline carbonyl
Reaction Conditions Use of base, inert solvents, controlled temperature
Purification Chromatography, crystallization to >90% purity
Characterization NMR, MS, IR, HPLC
Applications Building blocks for combinatorial libraries, biologically active compounds

Q & A

Q. What are the common synthetic routes for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Acylation of azetidine : Reacting 3-aminoazetidine with isoquinoline-1-carbonyl chloride under anhydrous conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance nucleophilicity .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions, such as azetidine ring decomposition due to strain .
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Methodological Tip : Monitor reaction progress using TLC with UV visualization or HPLC. Optimize stoichiometry via iterative testing (e.g., 1.2–1.5 equivalents of acylating agent) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.8–3.5 ppm (azetidine protons) and δ 7.5–9.0 ppm (isoquinoline aromatic protons) confirm connectivity .
    • ¹³C NMR : Carbonyl signals near δ 165–170 ppm validate the methanone group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 296.1294 for C₁₇H₁₇N₃O) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the azetidine ring .

Data Contradiction Example : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism; cross-validate with IR (C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

  • Hypothesis Testing : If MS indicates a molecular mass inconsistent with NMR, consider:
    • Degradation products : Analyze stability under ambient conditions (e.g., hydrolysis of the azetidine ring).
    • Ionization artifacts : Compare ESI vs. MALDI-MS to rule out adduct formation .
  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., azetidine vs. isoquinoline protons) .
    • Dynamic NMR : Probe conformational exchange in the azetidine ring at variable temperatures .

Case Study : A 2025 study resolved conflicting m/z values by isolating a hydrated impurity via preparative HPLC, confirming its structure via X-ray diffraction .

Q. What strategies are employed to enhance the stability of the azetidine ring during synthesis?

  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) to reduce ring strain .
  • Low-Temperature Reactions : Conduct acylation at –20°C to prevent thermal decomposition .
  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to protect the 3-amino group before acylation, followed by deprotection with TFA .

Experimental Design : Compare reaction yields under Ar vs. N₂ atmospheres to assess oxidative degradation. Use kinetic studies (e.g., Arrhenius plots) to model ring-opening rates .

Q. How can computational modeling predict biological targets for this compound?

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, leveraging the isoquinoline moiety’s affinity for aromatic binding pockets .
  • MD Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å) .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with in vitro IC₅₀ data to optimize bioactivity .

Validation : Cross-reference predictions with experimental assays (e.g., enzyme inhibition or cellular viability tests) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
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(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

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